molecular formula C17H30O3 B14666649 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid CAS No. 40596-64-3

11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

Cat. No.: B14666649
CAS No.: 40596-64-3
M. Wt: 282.4 g/mol
InChI Key: HPPZQOBJRDZXII-UHFFFAOYSA-N
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Description

11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by having three consecutive isoprene units. The molecular formula of this compound is C17H30O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7,11-trimethyl-2,4-dodecadienoic acid with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It acts as a transcriptional coactivator for steroid receptors and nuclear receptors, enhancing their activity. This compound can bind to the steroid binding domain (AF-2) but not the modulating N-terminal domain (AF-1), influencing gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

40596-64-3

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

11-ethoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

InChI

InChI=1S/C17H30O3/c1-6-20-17(4,5)12-8-11-14(2)9-7-10-15(3)13-16(18)19/h7,10,13-14H,6,8-9,11-12H2,1-5H3,(H,18,19)

InChI Key

HPPZQOBJRDZXII-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(C)CC=CC(=CC(=O)O)C

Origin of Product

United States

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